N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~1~-(3,4-difluorophenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C22H20F2N2O3S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11627000 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electroactive Polymer Applications
Electroactive polymers, incorporating structural elements related to N1-(3,4-difluorophenyl)-N2-(3-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, have been studied for their potential use in electrochemical capacitor applications. The performance evaluation revealed that polymers derived from 3-(4-fluorophenyl)thiophene and similar compounds showed promising energy and power densities, making them suitable for high-voltage capacitor applications. The research demonstrates the importance of molecular structure on the electrochemical performance of these materials, offering insights into the design of efficient energy storage devices (Ferraris et al., 1998).
Molecular Docking and Spectroscopic Studies
Quantum mechanical, spectroscopic, and molecular docking studies have been conducted on compounds structurally similar to N1-(3,4-difluorophenyl)-N2-(3-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, exploring their interactions with biological targets. For example, Bicalutamide, a compound characterized by similar functional groups, has been thoroughly analyzed for its binding energy with prostate cancer protein, providing valuable data for the development of therapeutic agents. These studies not only shed light on the compound's electronic properties but also its potential biological activity, highlighting the utility of such compounds in medicinal chemistry (Chandralekha et al., 2019).
Polymer Electrolytes for Energy Applications
Research on guanidinium-functionalized polymer electrolytes, incorporating elements akin to N1-(3,4-difluorophenyl)-N2-(3-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, reveals their synthesis through activated fluorophenyl-amine reactions. These materials demonstrate precise control over cation functionality, avoiding side reactions and enhancing stability. This work contributes to the development of advanced materials for energy storage and conversion applications, showcasing the versatility and potential of such chemically engineered polymers (Kim et al., 2011).
Anti-Osteoporosis Drug Development
Compounds structurally related to N1-(3,4-difluorophenyl)-N2-(3-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide have been investigated for their potential in treating osteoporosis. A study on N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives highlighted their ability to inhibit osteoclastogenesis and prevent estrogen-dependent bone loss in mice, marking a significant step towards developing new therapeutic agents for osteoporosis (Cho et al., 2020).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3S/c1-15-6-9-19(10-7-15)30(28,29)26(18-5-3-4-16(2)12-18)14-22(27)25-17-8-11-20(23)21(24)13-17/h3-13H,14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKYSYSLVZIFQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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